molecular formula C19H16FN3O2S B11462299 2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11462299
M. Wt: 369.4 g/mol
InChI Key: FXQFZELSCWPCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as an amino group and a fluorobenzyl ether moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a β-ketoester or a β-diketone.

    Coupling of the Thiazole and Pyridine Rings: The thiazole and pyridine rings can be coupled together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, typically using ammonia or an amine.

    Introduction of the Fluorobenzyl Ether Moiety: The fluorobenzyl ether moiety can be introduced through an etherification reaction, using a suitable fluorobenzyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the fluorobenzyl ether moiety.

    Condensation: Condensation reactions can be used to form new bonds between the compound and other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, amines, and alcohols, often in the presence of a base or acid catalyst.

    Condensation: Common reagents for condensation reactions include aldehydes, ketones, and carboxylic acids, often in the presence of a dehydrating agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may act by:

    Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, thereby disrupting metabolic pathways and cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of signaling events that alter cellular function.

    Interacting with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-amino-7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can be compared with other similar compounds, such as:

    2-amino-7-{4-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: This compound has a similar structure but with a chlorobenzyl ether moiety instead of a fluorobenzyl ether moiety.

    2-amino-7-{4-[(4-methylbenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: This compound has a similar structure but with a methylbenzyl ether moiety instead of a fluorobenzyl ether moiety.

    2-amino-7-{4-[(4-nitrobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: This compound has a similar structure but with a nitrobenzyl ether moiety instead of a fluorobenzyl ether moiety.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H16FN3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-7-[4-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16FN3O2S/c20-13-5-1-11(2-6-13)10-25-14-7-3-12(4-8-14)15-9-16(24)22-18-17(15)26-19(21)23-18/h1-8,15H,9-10H2,(H2,21,23)(H,22,24)

InChI Key

FXQFZELSCWPCPK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.